molecular formula C91H151N23O24 B218090 Ac-Aib-Ala-Ala-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-DL-Phe-ol CAS No. 107426-95-9

Ac-Aib-Ala-Ala-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-DL-Phe-ol

Numéro de catalogue B218090
Numéro CAS: 107426-95-9
Poids moléculaire: 1951.3 g/mol
Clé InChI: CZVJZNUEMWYEAB-DKOFGDBXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ac-Aib-Ala-Ala-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-DL-Phe-ol is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties and potential applications. This peptide is composed of 21 amino acids and is commonly referred to as Aib-Phenylalanine.

Applications De Recherche Scientifique

Crystal State Conformation

Research on Ac-(Aib-Ala)3-OH, a protected segment of the peptaibols gliodeliquescin and paracelsin, has confirmed that Aib-rich short peptides preferentially adopt a 310-helical structure. The study provides experimental proof for the 310→α-helix conversion in peptides containing Aib-rich segments, which are crucial for understanding their conformational stability and potential applications in peptide-based therapeutics and materials (Aubry et al., 1998).

Membrane Channel Formation

Membrane channel-forming capabilities of peptides containing Aib sequences, such as the 11-21 fragment of suzukacillin, have been studied using NMR and suggest that these peptides adopt a 310 helical conformation, stabilized by intramolecular hydrogen bonds. This property is significant for understanding how these peptides interact with biological membranes, potentially informing the development of novel antimicrobial agents and drug delivery systems (Iqbal & Balaram, 1981).

Antibiotic Properties

Suzukacillin A, containing a similar Aib-rich sequence, has been identified as a microheterogeneous eicosapeptide antibiotic. Its sequence and α-helical conformation are related to its membrane-modifying properties, providing insights into its mechanism of action as an antibiotic (Katz et al., 1985).

Thermostability and Mitochondrial Toxicity

Peptides similar to Ac-Aib-Ala-Ala-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-DL-Phe-ol, like the trilongins isolated from Trichoderma longibrachiatum, have been shown to form voltage-dependent, Na+/K+ permeable channels in biomembranes and demonstrate thermostability and mitochondrial toxicity. This suggests potential applications in understanding fungal pathogenicity and developing antifungal strategies (Mikkola et al., 2012).

Helical Conformations and Ion-Channel Activity

The study of suzukacillin fragments has revealed that these peptides adopt folded 310 helical conformations, which are important for their ion-channel activities. This knowledge aids in understanding the structural basis for the function of these peptides in cellular membranes and their potential biomedical applications (Iqbal & Balaram, 1982).

Synthesis and Conformational Analysis

Research on the synthesis and conformational analysis of peptide fragments similar to Ac-Aib-Ala-Ala-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-DL-Phe-ol has provided insights into their structural properties. This information is valuable for the design and synthesis of novel peptides with specific biological activities (Brückner & Jung, 1982).

Green Solvents in Peptide Synthesis

The use of green solvents like γ-valerolactone in the synthesis of peptides containing Aib sequences demonstrates an environmentally friendly approach to peptide synthesis, which is crucial for sustainable chemical practices (Kumar et al., 2017).

Antiviral Properties

Peptaivirins A and B, which share structural similarities with Ac-Aib-Ala-Ala-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-DL-Phe-ol, have been found to possess antiviral properties against TMV infection, indicating potential applications in the development of novel antiviral agents (Yun et al., 2000).

Propriétés

Numéro CAS

107426-95-9

Nom du produit

Ac-Aib-Ala-Ala-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-DL-Phe-ol

Formule moléculaire

C91H151N23O24

Poids moléculaire

1951.3 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide

InChI

InChI=1S/C91H151N23O24/c1-27-48(6)65(105-80(135)86(15,16)108-71(126)57(37-40-62(94)119)103-79(134)88(19,20)112-81(136)89(21,22)107-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-77(132)85(13,14)106-52(10)116)75(130)111-84(11,12)76(131)95-44-63(120)100-58(42-46(2)3)72(127)109-91(25,26)83(138)114-41-31-34-59(114)73(128)104-64(47(4)5)74(129)110-90(23,24)82(137)113-87(17,18)78(133)102-56(36-39-61(93)118)70(125)101-55(35-38-60(92)117)69(124)99-54(45-115)43-53-32-29-28-30-33-53/h28-30,32-33,46-51,54-59,64-65,115H,27,31,34-45H2,1-26H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,120)(H,101,125)(H,102,133)(H,103,134)(H,104,128)(H,105,135)(H,106,116)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,130)(H,112,136)(H,113,137)/t48-,49-,50-,51-,54?,55-,56-,57-,58-,59-,64-,65-/m0/s1

Clé InChI

CZVJZNUEMWYEAB-DKOFGDBXSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C

SMILES

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

SMILES canonique

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Séquence

XAAAXXQXIXGLXPVXXQQF

Synonymes

trichosporin B-V

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.